molecular formula C9H18N2 B1353827 N,N'-Di-sec-butylcarbodiimide CAS No. 66006-67-5

N,N'-Di-sec-butylcarbodiimide

Cat. No. B1353827
CAS RN: 66006-67-5
M. Wt: 154.25 g/mol
InChI Key: GULJGLVMSVZIPC-UHFFFAOYSA-N
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Description

N,N’-Di-sec-butylcarbodiimide is a chemical compound used as a reagent for many organic syntheses . It serves as a useful scaffold for the synthesis of complex compounds and has been developed into a fine chemical .


Synthesis Analysis

N,N’-Di-sec-butylcarbodiimide is often synthesized from the dehydration of N,N’-dialkylureas . This process involves the use of dehydrating agents such as phosphorus pentoxide . Additionally, isocyanates can be converted to carbodiimides with the loss of carbon dioxide .


Molecular Structure Analysis

The molecular formula of N,N’-Di-sec-butylcarbodiimide is C9H18N2 . The molecule has a weight of 154.25 g/mol . The structure of the molecule is relatively linear with the N=C=N core, and the C-N=C angles approach 120° .


Chemical Reactions Analysis

N,N’-Di-sec-butylcarbodiimide reacts with amines, thiols, or carboxylic acids to form amides, sulfonamides, or esters respectively . It is also used as an activating reagent in the synthesis of polypeptide chains to convert carboxylic acid groups into more reactive ester groups .


Physical And Chemical Properties Analysis

N,N’-Di-sec-butylcarbodiimide has a molecular weight of 154.25 g/mol . It has a density of 0.842g/cm3 . The boiling point of the compound is 192.175ºC at 760 mmHg .

Scientific Research Applications

Organic Electronics and Material Science

N,N'-Di-sec-butylcarbodiimide derivatives have been explored for their electron transport capabilities in naphthalene diimide derivatives. These compounds exhibit high electron affinity and low-lying lowest unoccupied molecular orbital levels, making them stable and resistant to electron trapping. This facilitates electron transport in organic semiconductors, which are promising for use in organic photovoltaic cells and light-emitting diodes (Jung et al., 2021).

Synthesis and Catalysis

The molecule has been employed in the synthesis of metal complexes through C-H bond activation, leading to the formation of acetimidamide complexes. This process highlights its role in facilitating novel synthetic pathways and enhancing our understanding of metal-mediated bond formation (Bhattacharjee & Panda, 2017).

Supramolecular Chemistry

A comprehensive review of naphthalene diimides, closely related to N,N'-Di-sec-butylcarbodiimide, showcases their application in supramolecular chemistry, sensors, host-guest complexes, and more. Their electron-deficient nature enables unique interactions in molecular switching devices and catalysis, paving the way for innovative designs in molecular electronics and sensing technologies (Kobaisi et al., 2016).

Antibacterial Applications

In the realm of antibacterial research, the condensation method using a similar compound, N,N'-dicyclohexylcarbodiimide (DCC), was utilized to synthesize a salicylate ester of chitooligosaccharide, showcasing significant antibacterial activity. This application underscores the potential of carbodiimide derivatives in developing new antibacterial agents (Qiang, 2011).

Polymer Chemistry

Carbodiimide-induced cross-linking, ligand addition, and degradation in gelatin have been explored, providing insights into the utility of carbodiimides in modifying biopolymers. This research offers a deeper understanding of how carbodiimide reagents interact with proteins, which is crucial for developing biomedical materials (Cammarata et al., 2015).

Electrocatalysis

Research into lowering the overpotential for electrocatalytic CO2 reduction has incorporated N-annulated perylene diimide rhenium bipyridine dyads. The incorporation of electron-deficient moieties such as N,N'-Di-sec-butylcarbodiimide derivatives into these structures can enhance the efficiency of CO2 conversion, indicating their potential in sustainable energy technologies (Koenig et al., 2021).

properties

InChI

InChI=1S/C9H18N2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJGLVMSVZIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C=NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498686
Record name N,N'-Di(butan-2-yl)methanediimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di-sec-butylcarbodiimide

CAS RN

66006-67-5
Record name N,N'-Di(butan-2-yl)methanediimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-sec-butylcarbodiimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SR Manne, O Luna, GA Acosta, M Royo… - Organic …, 2021 - ACS Publications
It has been reported that DIC can react with OxymaPure to render an oxadiazole compound with the concomitant formation of HCN. Here we demonstrate that this reaction is not a …
Number of citations: 14 pubs.acs.org
L Ferrazzano, M Catani, A Cavazzini, G Martelli… - Green …, 2022 - pubs.rsc.org
Developing greener synthesis processes is an inescapable necessity to transform the industrial landscape, mainly in the pharmaceutical sector, into a long-term, sustainable reality. In …
Number of citations: 57 pubs.rsc.org

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